4-ethyl-5-fluoro-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-ethyl-5-fluoro-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrrolo[3,2-d]pyrimidine moiety, which is known for its significant biological activities, particularly in medicinal chemistry .
Preparation Methods
The synthesis of 4-ethyl-5-fluoro-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Fluorination and Ethylation:
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-ethyl-5-fluoro-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine and pyrimidine rings
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
4-ethyl-5-fluoro-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential as a kinase inhibitor, which can regulate various biological pathways.
Medicine: It has shown promise in preclinical studies as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-ethyl-5-fluoro-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,2-d]pyrimidine derivatives, such as:
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: Known for its antibacterial properties.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
The uniqueness of 4-ethyl-5-fluoro-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine lies in its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7/c1-2-11-13(17)15(21-9-19-11)23-5-7-24(8-6-23)16-14-12(3-4-18-14)20-10-22-16/h3-4,9-10,18H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETGOKXYTQDJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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